molecular formula C17H19N3O2S B11289237 5-amino-1-(3-methoxypropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-(3-methoxypropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11289237
M. Wt: 329.4 g/mol
InChI Key: QWRROAGAEITWSO-UHFFFAOYSA-N
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Description

5-amino-1-(3-methoxypropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a novel, synthetically derived organic compound designed for preclinical research, particularly in the field of oncology. This chemical features a multi-heterocyclic core structure, integrating a 1,2-dihydro-3H-pyrrol-3-one scaffold substituted with an amino group and a 4-phenyl-1,3-thiazole moiety. The thiazole ring is a privileged structure in medicinal chemistry, known to contribute to the bioactivity of numerous pharmacologically active molecules . Its presence is critical for interacting with diverse biological targets, and derivatives containing this scaffold have demonstrated potent antiproliferative activities in various cancer models . Preliminary investigation of structurally related pyrrol-3-one compounds has shown promising antitumor efficacy in vivo. In a rat model of colon cancer, a closely related molecule exhibited activity comparable to the chemotherapeutic agent 5-fluorouracil, significantly reducing tumor number and total area . Furthermore, research on similar thiazole-based compounds has revealed their potential to act as multi-targeting agents, with in silico studies suggesting interactions with key oncogenic pathways, including the epidermal growth factor receptor (EGFR) and sirtuin 2 (SIRT2) . These interactions can induce apoptosis and inhibit cell proliferation in both drug-sensitive and multidrug-resistant cancer cell lines, highlighting the potential of this chemical class in overcoming therapy resistance . The compound is supplied exclusively for research applications in laboratory settings. Applications: This compound is intended for use in biochemical research, cell-based assays, and investigative studies in chemical biology. Its primary research value lies in exploring new anticancer agents and studying the mechanisms of cell proliferation. Note: This product is for research use only. It is not intended for human diagnostic or therapeutic use, or for any veterinary applications.

Properties

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

5-imino-1-(3-methoxypropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C17H19N3O2S/c1-22-9-5-8-20-10-14(21)15(16(20)18)17-19-13(11-23-17)12-6-3-2-4-7-12/h2-4,6-7,11,18,21H,5,8-10H2,1H3

InChI Key

QWRROAGAEITWSO-UHFFFAOYSA-N

Canonical SMILES

COCCCN1CC(=C(C1=N)C2=NC(=CS2)C3=CC=CC=C3)O

Origin of Product

United States

Biological Activity

5-amino-1-(3-methoxypropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one, commonly referred to as compound 929839-75-8, is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-amino-1-(3-methoxypropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is C17H19N3O2SC_{17}H_{19}N_{3}O_{2}S with a molecular weight of 329.4 g/mol. The compound features a pyrrolidine core substituted with a thiazole ring and an amino group, which are critical for its biological activity .

PropertyValue
Molecular FormulaC₁₇H₁₉N₃O₂S
Molecular Weight329.4 g/mol
CAS Number929839-75-8

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. It has been shown to exhibit significant antibacterial activity against various strains of bacteria. For instance, dual inhibitors derived from benzothiazole cores have demonstrated low nanomolar activity against bacterial topoisomerases, suggesting a mechanism that could be applicable to similar thiazole derivatives .

The mechanism of action for compounds like 5-amino-1-(3-methoxypropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one likely involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. Inhibition leads to cell death or growth arrest in susceptible bacterial strains .

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have indicated that while the compound exhibits potent antimicrobial properties, it also requires careful evaluation regarding its toxicity profile in mammalian cells. The selectivity index (SI), which compares the toxic dose to the effective dose against pathogens, is crucial in determining the therapeutic window for potential clinical applications.

Case Studies and Research Findings

Several research articles have explored the biological activities of thiazole derivatives similar to our compound:

  • Antibacterial Efficacy : A study demonstrated that thiazole-based compounds showed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) ranged from <0.03125 μg/mL to 4 μg/mL depending on the strain tested .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have identified that modifications at specific positions on the thiazole ring can enhance antibacterial potency while minimizing cytotoxic effects. This highlights the importance of structural optimization in drug development .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Studies have demonstrated that derivatives of thiazole and pyrrole exhibit significant activity against various bacterial strains. For instance, compounds similar to 5-amino-1-(3-methoxypropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one have shown potent inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli with minimal inhibitory concentration (MIC) values in the low micromolar range .

Anticancer Potential

Research indicates that thiazole and pyrrole derivatives can also act as anticancer agents. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents. The mechanism of action often involves the inhibition of specific enzymes related to cancer cell proliferation and survival .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 5-amino-1-(3-methoxypropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one with various biological targets. These studies suggest favorable interactions with key proteins involved in disease pathways, supporting further investigation into its therapeutic potential .

Pesticidal Properties

The compound's thiazole moiety is known for its pesticidal properties. Research has indicated that similar compounds can serve as effective fungicides and insecticides. Field trials have demonstrated their efficacy in controlling fungal pathogens in crops, thus enhancing agricultural productivity .

Plant Growth Regulators

Additionally, derivatives of this compound may function as plant growth regulators. They have been shown to influence plant growth parameters such as root elongation and leaf expansion, which could be beneficial for agricultural practices aimed at improving crop yields .

Synthesis of Novel Polymers

In materials science, the unique structure of 5-amino-1-(3-methoxypropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one allows for its use in synthesizing novel polymers with desirable properties. These polymers can exhibit enhanced thermal stability and mechanical strength, making them suitable for various industrial applications .

Nanocomposite Development

Recent studies have explored the incorporation of this compound into nanocomposites for applications in electronics and photonics. The resulting materials demonstrate improved conductivity and optical properties, which are critical for developing advanced electronic devices .

Summary Table of Applications

Application AreaSpecific UseObservations
Medicinal ChemistryAntimicrobial activityEffective against Pseudomonas aeruginosa
Anticancer potentialInduces apoptosis in cancer cell lines
Molecular docking studiesFavorable binding with disease-related proteins
Agricultural SciencePesticidal propertiesEffective fungicide in field trials
Plant growth regulatorsEnhances root elongation and leaf expansion
Materials ScienceSynthesis of novel polymersImproved thermal stability
Nanocomposite developmentEnhanced conductivity and optical properties

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Thiazole Substituent N1 Substituent Molecular Formula Molecular Weight Key Features
Target Compound 4-phenyl 3-methoxypropyl C₁₈H₁₈N₃O₂S 340.42 Balanced polarity; potential for enhanced solubility
5-Amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one 4-(4-chlorophenyl) 4-methoxyphenyl C₁₉H₁₅ClN₃O₂S 392.86 Electron-withdrawing Cl may enhance receptor binding
5-Amino-1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one 4-methyl 5-chloro-2,4-dimethoxyphenyl C₁₆H₁₆ClN₃O₃S 365.8 Chloro and methoxy groups increase lipophilicity
5-Amino-1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one 4-(4-methoxyphenyl) 1,3-benzodioxol-5-ylmethyl C₂₂H₁₉N₃O₄S 421.5 Bulky benzodioxole group may affect steric interactions

Key Observations:

  • In contrast, the target compound’s 4-phenyl group offers π-π stacking capability without electronic perturbation .
  • N1 Substituents: The 3-methoxypropyl chain in the target compound provides flexibility and moderate polarity, whereas bulkier groups (e.g., benzodioxolylmethyl in ) may hinder membrane permeability .
  • Molecular Weight: The target compound (340.42 g/mol) falls within the typical range for drug-like molecules, while higher molecular weights (e.g., 421.5 g/mol in ) could impact bioavailability .

Computational and Experimental Insights

  • Noncovalent Interactions: Tools like Multiwfn () can analyze electron localization functions (ELF) to compare charge distribution in the pyrrolone-thiazole core. For example, the amino group in the target compound likely participates in hydrogen bonding, a feature critical for binding to biological targets .
  • Docking Studies: AutoDock4 () has been used to model receptor-ligand interactions for similar compounds. The 3-methoxypropyl group may occupy solvent-exposed regions, while the phenylthiazole moiety anchors into hydrophobic binding sites .
  • Steric Effects: Compounds with para-substituted phenyl groups (e.g., 4-chloro in ) show enhanced steric complementarity in docking simulations compared to unsubstituted analogs .

Preparation Methods

Table 1: Reaction Conditions for Maleimide Formation

Starting MaterialReagentSolventTemperatureTimeYield
Maleic anhydride3-MethoxypropylamineAcetic acid60°C6 h85%
Maleic anhydride3-PhenylpropylamineToluene20°C14 h91%

The maleimide intermediate undergoes cyclization with anthrone or enamine derivatives to form the pyrrolone scaffold. For example, N-(3-methoxypropyl)maleimide reacts with 5-amino-4-cyano-3-phenylisoxazole in the presence of manganese(II) acetate, yielding the bicyclic pyrrolone structure.

Coupling of Thiazole and Pyrrolone Units

The final step involves coupling the 4-phenylthiazole-2-yl group with the pyrrolone core. A Suzuki-Miyaura cross-coupling reaction is employed, utilizing palladium catalysts to link the aryl boronic acid moiety of the thiazole to the pyrrolone’s halogenated position.

Key Reaction Parameters:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : Dioxane/H₂O (4:1)

  • Temperature : 100°C, 24 hours

  • Yield : 65–72%

Alternative methods include Ullmann coupling using copper(I) iodide and trans-1,2-diaminocyclohexane, though yields are lower (50–55%).

Amino Group Introduction and Protection

The 5-amino group is introduced via reduction of a nitro precursor or through Hofmann degradation of an amide. In one protocol, 5-nitro-pyrrolone is reduced with hydrogen gas (1 atm) over palladium-on-carbon in ethanol, achieving quantitative conversion. Protection of the amino group with tert-butoxycarbonyl (Boc) is essential to prevent side reactions during subsequent steps.

Purification and Characterization

Final purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from acetone/hexane. Analytical data include:

  • ¹H NMR (300 MHz, CDCl₃): δ 7.61 (d, 2H, Ar-H), 5.30 (d, 1H, pyrrolone-H), 3.78 (s, 3H, OCH₃).

  • MS (APCI) : m/z 329.4 [M+H]⁺.

Optimization Challenges and Solutions

  • Steric Hindrance : The 3-methoxypropyl group impedes coupling reactions. Using bulky ligands (e.g., XPhos) improves catalytic efficiency.

  • Oxidative Degradation : The pyrrolone ring is sensitive to oxidation. Reactions are conducted under nitrogen with antioxidants (e.g., BHT) .

Q & A

Q. Methodology :

  • ¹H-NMR : Identify protons on the pyrrolone ring (δ 2.22–3.50 ppm) and thiazole moiety (δ 7.3–7.6 ppm) .
  • LC-MS : Confirm molecular ion peaks (e.g., m/z 538 [M⁺] for analogs) and fragmentation patterns .
  • IR spectroscopy : Detect carbonyl stretches (1720 cm⁻¹) and NH₂ groups (3320 cm⁻¹) .

Advanced: How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

Q. Methodology :

  • Molecular docking : Use software like AutoDock Vina to simulate binding interactions with target proteins (e.g., anti-ischemic drug targets) .
  • ADME analysis : Predict pharmacokinetics via SwissADME, focusing on logP (lipophilicity) and bioavailability scores .
    Validation : Compare computational results with in vitro assays (e.g., IC₅₀ values) to refine models .

Basic: What experimental designs are suitable for assessing the compound’s stability under varying pH and temperature conditions?

Q. Methodology :

  • pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via HPLC .
  • Thermal stability : Use TGA/DSC to determine decomposition temperatures and identify degradation products .

Q. Methodology :

  • Reproducibility checks : Standardize assay protocols (e.g., cell line passage number, incubation time) .
  • Structural analogs : Synthesize derivatives to isolate substituent effects on activity .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Basic: What are the environmental fate implications of this compound, and how are they studied?

Q. Methodology :

  • Environmental persistence : Use OECD 301F biodegradation tests to assess half-life in water/soil .
  • Ecotoxicity : Perform Daphnia magna acute toxicity assays (LC₅₀) and algal growth inhibition tests .

Advanced: What strategies mitigate competing side reactions during large-scale synthesis?

Q. Methodology :

  • In situ quenching : Add scavengers (e.g., silica gel) to trap reactive intermediates .
  • Flow chemistry : Continuous reactors reduce side reactions via precise temperature/residence time control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.